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Compound of Interest

3-Chloro-N-(1-
Compound Name:
phenylethyl)propanamide

CAS No.: 80364-90-5

Cat. No.: B1364178

L J

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-
Chloro-N-(1-phenylethyl)propanamide, a chiral amide with potential applications in organic
synthesis and drug discovery. This document delves into its chemical structure, synthesis,
physicochemical properties, and reactivity. It further explores its predicted spectroscopic
characteristics and outlines essential safety and handling protocols. The guide is intended to
serve as a foundational resource for researchers and scientists engaged in the exploration of
novel chemical entities and their potential therapeutic applications.

Introduction

3-Chloro-N-(1-phenylethyl)propanamide is a synthetic organic compound featuring a chiral
center, an amide linkage, and a reactive chloro group. Its structure, combining a
phenylethylamine moiety with a functionalized acyl chain, makes it an intriguing candidate for
further investigation in medicinal chemistry and as a building block in asymmetric synthesis.
The presence of the chlorine atom provides a handle for nucleophilic substitution reactions,
allowing for the introduction of diverse functionalities and the creation of a library of derivatives
for biological screening. This guide aims to consolidate the known and predicted properties of
this compound, providing a solid framework for future research and development.
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Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for
its application in research and development. The following table summarizes the key known
and predicted properties of 3-Chloro-N-(1-phenylethyl)propanamide.

Property Value Source
CAS Number 80364-90-5 [1]
Molecular Formula C11H14CINO [1]
Molecular Weight 211.69 g/mol [1]
N ) 381.6 °C at 760 mmHg

Boiling Point )

(Predicted)
Density 1.115 g/cm3 (Predicted)

Predicted to be a solid or liquid
Appearance

at room temperature.

Expected to be soluble in
- organic solvents like methanol,
Solubility ) General
ethanol, dichloromethane, and

ethyl acetate.

LogP 2.88 (Predicted) [1]

Synthesis of 3-Chloro-N-(1-
phenylethyl)propanamide

The synthesis of 3-Chloro-N-(1-phenylethyl)propanamide is most practically achieved
through the nucleophilic acyl substitution reaction between 3-chloropropionyl chloride and (R)-
(+)-a-methylbenzylamine (also known as (R)-(+)-1-phenylethylamine) or its (S)-enantiomer. The
amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Diagram 1: Synthesis of 3-Chloro-N-(1-phenylethyl)propanamide
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Reactants
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Caption: General schematic for the synthesis of 3-Chloro-N-(1-phenylethyl)propanamide.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on st

andard amide synthesis

methodologies. Optimization may be required to achieve the highest yield and purity.

Materials:
e 3-Chloropropionyl chloride
¢ (R)-(+)-1-Phenylethylamine (or the S-enantiomer)

e Anhydrous dichloromethane (DCM)

o Triethylamine (TEA) or another suitable non-nucleophilic base

e Saturated aqueous sodium bicarbonate solution
e Brine (saturated aqueous sodium chloride solution)
e Anhydrous magnesium sulfate or sodium sulfate

o Standard laboratory glassware and magnetic stirrer
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Procedure:

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere
(e.g., nitrogen or argon), dissolve (R)-(+)-1-phenylethylamine (1.0 eq) in anhydrous DCM.

e Cool the solution to 0 °C using an ice bath.
e Slowly add triethylamine (1.1 eq) to the stirred solution.

 In a separate flask, prepare a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous
DCM.

o Add the 3-chloropropionyl chloride solution dropwise to the cooled amine solution over 15-30
minutes.

» Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until
the reaction is complete as monitored by Thin Layer Chromatography (TLC).

» Upon completion, quench the reaction by adding water.

o Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous
sodium bicarbonate solution, water, and brine.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude product.

e The crude product may be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Chemical Reactivity

The chemical reactivity of 3-Chloro-N-(1-phenylethyl)propanamide is primarily dictated by
the electrophilic nature of the carbon atom bearing the chlorine and the nucleophilic and basic
properties of the amide group.

Reactivity of the Chloro Group
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The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to
nucleophilic attack. This allows for a variety of substitution reactions to introduce new functional
groups.

Diagram 2: Nucleophilic Substitution at the 3-Position

G—ChIoro-N—(l-phenerthyI)propanamida ( Nucleophile (Nu-) )

: :

G-Substituted—N—(l—phenylethyl)propanamid9

Displaces

( Chloride lon (CI7) )

Click to download full resolution via product page

Caption: General representation of nucleophilic substitution.
Common nucleophiles that can be employed include:

e Azides: To introduce an azido group, which can be further reduced to an amine or used in
click chemistry.

e Amines: To form diamine structures.
e Thiols: To create thioethers.

e Cyanides: For the introduction of a nitrile group, which can be hydrolyzed to a carboxylic
acid.

e Hydroxide: To form the corresponding 3-hydroxy derivative.

Reactivity of the Amide Group
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The amide bond is generally stable due to resonance delocalization. However, it can undergo
hydrolysis under strong acidic or basic conditions to yield 3-chloropropanoic acid and 1-
phenylethylamine. Reduction of the amide carbonyl group can be achieved using strong
reducing agents like lithium aluminum hydride (LiAlIH4) to afford the corresponding amine.

Predicted Spectroscopic Data

While experimental spectra for 3-Chloro-N-(1-phenylethyl)propanamide are not readily
available in public databases, its spectroscopic features can be predicted based on the
analysis of its functional groups and comparison with analogous structures.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons in different
chemical environments.

Predicted Chemical Shift

Protons Predicted Multiplicity
(3, ppm)

Aromatic (CeHs) 72-74 Multiplet

Amide (N-H) 6.0-8.0 Broad singlet

Methine (CH-Ph) 51-5.3 Quintet

Methylene (CH2-Cl) 3.7-3.9 Triplet

Methylene (CH2-CO) 26-2.8 Triplet

Methyl (CHs) 14-16 Doublet

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
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Carbon Atom Predicted Chemical Shift (8, ppm)
Carbonyl (C=0) 169 - 172

Aromatic (CeHs) 125 - 145

Methine (CH-Ph) 48 - 52

Methylene (CH2-Cl) 40 - 44

Methylene (CH2-CO) 38-42

Methyl (CHs) 20-24

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional

groups.

Functional Group Predicted Wavenumber Intensity
(cm™)

N-H Stretch 3300 - 3500 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 3000 Medium
C=0 Stretch (Amide I) 1630 - 1680 Strong
N-H Bend (Amide II) 1510 - 1570 Strong
C-ClI Stretch 600 - 800 Medium

Mass Spectrometry

In mass spectrometry, the molecule is expected to fragment in a predictable manner. The
molecular ion peak (M*) would be observed at m/z 211 (for 3>Cl) and 213 (for 3’Cl) in an
approximate 3:1 ratio. Common fragmentation pathways would likely involve cleavage of the
amide bond and loss of the chloroethyl group.
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Potential Applications and Biological Activity

While specific biological data for 3-Chloro-N-(1-phenylethyl)propanamide is limited, the
structural motifs present suggest several avenues for investigation.

Drug Discovery: The phenylethylamine scaffold is present in numerous biologically active
compounds, including neurotransmitters and pharmaceuticals. The N-acyl modification and
the presence of a reactive chloro group allow for the generation of a diverse library of
compounds for high-throughput screening against various biological targets.

Asymmetric Synthesis: As a chiral molecule, it can be used as a starting material or an
intermediate in the synthesis of other enantiomerically pure compounds.

Cytotoxicity Studies: N-phenylethyl-benzamide derivatives have shown moderate
nonselective cytotoxic activity against some cancer cell lines[2]. This suggests that 3-
Chloro-N-(1-phenylethyl)propanamide and its derivatives could be explored for their
potential anticancer properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-
Chloro-N-(1-phenylethyl)propanamide. Although a specific Material Safety Data Sheet
(MSDS) is not widely available, general guidelines for handling chlorinated organic amides
should be followed.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of
any potential vapors or dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away
from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Disposal: Dispose of the compound and any contaminated materials in accordance with
local, state, and federal regulations.
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Conclusion

3-Chloro-N-(1-phenylethyl)propanamide is a chiral molecule with a combination of functional
groups that make it a valuable subject for further research. Its synthesis is straightforward, and
its reactivity allows for the creation of a wide range of derivatives. While specific biological data
is currently lacking, its structural similarity to other bioactive compounds suggests potential for
applications in drug discovery. This technical guide provides a solid foundation of its basic
properties to aid researchers in their future investigations of this promising compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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